4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a bromine atom, a hydroxyl group, and a thiadiazole ring, making it a molecule of interest in various scientific fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-bromo-2-hydroxybenzoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like phosphorus oxychloride to facilitate ring closure .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-bromo-2-oxo-N-(1,3,4-thiadiazol-2-yl)benzamide.
Reduction: Formation of 2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to the disruption of cellular processes, making the compound effective against certain types of bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- 4-bromo-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide
- 4-chloro-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the hydroxyl group and the thiadiazole ring also contributes to its distinct properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H6BrN3O2S |
---|---|
Molecular Weight |
300.13 g/mol |
IUPAC Name |
4-bromo-2-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H6BrN3O2S/c10-5-1-2-6(7(14)3-5)8(15)12-9-13-11-4-16-9/h1-4,14H,(H,12,13,15) |
InChI Key |
DMOOGTNQGNSXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.